![molecular formula C9H7BrN2O2 B170033 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 195986-74-4](/img/structure/B170033.png)

7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .Molecular Structure Analysis

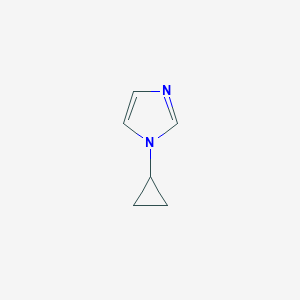

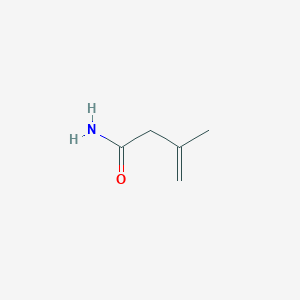

The molecular structure of 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is characterized by a benzodiazepine ring, which is a seven-membered ring with two nitrogen constituents located at R1 and R4. The benzyl ring of this compound is substituted at R7 with a bromine group .Physical And Chemical Properties Analysis

The physicochemical properties of 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione include a molecular weight of 255.07, a high GI absorption, and a low skin permeation coefficient. It has a molar refractivity of 61.38 and a topological polar surface area of 58.2 Ų. The compound is soluble in water, with a solubility of 1.32 mg/ml .Aplicaciones Científicas De Investigación

Application in Organic Chemistry and Pharmacology

Specific Scientific Field

Organic Chemistry and Pharmacology

Summary of the Application

The compound is used in the synthesis of new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones, which have shown promising cytotoxic activities against human tumor cell lines .

Methods of Application or Experimental Procedures

A series of 32 new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .

Results or Outcomes

In vitro investigation of 11 compounds of this series, using a panel of two human tumor cell lines namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116), revealed promising cytotoxic activities . Among all synthesized compounds, analogue 9 displayed maximum cytotoxicity with IC50 values of 16.19 ± 1.35 and 17.16 ± 1.54 μM against HCT-116 and MCF-7, respectively .

Application in Cancer Research

Specific Scientific Field

Cancer Research

Summary of the Application

The compound is used in the synthesis of novel series of 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives, which have shown potential as epidermal growth factor receptors for tyrosine kinase inhibitors .

Methods of Application or Experimental Procedures

A novel series of 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives were designed and synthesized, and screened for their inhibitory activity on the EGFR high-expressing human lung adenocarcinoma cell line A549 and human large cell lung cancer cell line NCI-H460 .

Results or Outcomes

Compound 8h demonstrated the most potent inhibitory activity (IC50=9.57±2.20μmolL–1 for A549 and IC50=13.04±1.21μmolL–1 for NCI-H460), comparable to the positive-control gefitinib (IC50=8.58±1.65μmolL–1 for A549 and IC50=18.66±5.01μmolL–1 for NCI-H460) .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Imidazole containing compounds, which can be synthesized from “7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione”, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The synthesis of imidazole containing compounds involves various synthetic routes .

Application in Flow Chemistry

Specific Scientific Field

Flow Chemistry

Summary of the Application

The compound is used in the continuous flow synthesis of six benzodiazepines from aminobenzophenones: diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, oxazepam . These compounds exhibit a highly significant clinical activity and find various therapeutic applications as anxiolytics, hypnotic, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists, among others .

Methods of Application or Experimental Procedures

The flow synthesis of benzodiazepines has been reported by several groups . The synthesis involves a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .

Results or Outcomes

The flow synthesis of benzodiazepines allows chemists to efficiently access highly demanded active pharmaceutical ingredients .

Application in Medicinal Chemistry

Summary of the Application

The compound is used in the synthesis of benzimidazole tethered compounds, which have diverse pharmacological accomplishments, such as analgesic, anticancer, antibacterial, antitubercular, anti-inflammatory, neurodegenerative, anti-HIV, anti-osteoarthritis and anti-platelet activities .

Methods of Application or Experimental Procedures

The synthesis of benzimidazole tethered compounds involves various synthetic routes .

Results or Outcomes

The derivatives of these compounds show different biological activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .

Application in Organic Chemistry

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound is used in the synthesis of 1,4-benzoxazine and its compounds, which have attracted synthetic and medicinal chemists because of their synthetic and biological applications .

Methods of Application or Experimental Procedures

The synthesis of 1,4-benzoxazine and its compounds involves various synthetic routes .

Results or Outcomes

The derivatives of these compounds show different biological activities such as antibacterial, anticancer, antithrombotic, anticonvulsant, 5-HT6 receptor antagonists, bladder-selective potassium channel openers, dopamine agonists, inhibitors of PI3Kinase, and activator of PGI2 receptor .

Propiedades

IUPAC Name |

7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLHJODGGBYWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377763 | |

| Record name | 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |

CAS RN |

195986-74-4 | |

| Record name | 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)

![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)

![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)

![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)